molecular formula C18H34N4O4 B577449 oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine CAS No. 1217449-15-4

oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine

Cat. No.: B577449
CAS No.: 1217449-15-4
M. Wt: 370.494
InChI Key: VSBQBHKEKBYWIP-BMROQPAASA-N
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Description

IUPAC Nomenclature and Alternative Names

The compound oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine is systematically named according to IUPAC guidelines as (2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine oxalate . This nomenclature reflects its stereochemical configuration and salt composition. The oxalate anion (C₂O₄²⁻) forms an ionic bond with the bipyrrolidine cation, which consists of two pyrrolidine rings connected via a single bond between their C2 positions.

Alternative names include:

  • meso-2,2'-Bipyrrolidine sesquioxalate salt
  • (2R,2'S)-2,2'-Bipyrrolidine hemioxalate
  • Oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine

The term "sesquioxalate" denotes a 2:1 molar ratio of the bipyrrolidine cation to oxalate anion, while "hemioxalate" refers to a 1:1 ratio, though both terms are used interchangeably in literature .

Chemical Identifiers and Registry Numbers

Key identifiers for this compound include:

Identifier Type Value Source Reference
CAS Registry Number 1217449-15-4
PubChem CID 71310825
Molecular Formula C₈H₁₆N₂·C₃H₃O₆
Molecular Weight 275.28 g/mol
SMILES Notation OC(=O)C(O)=O.C1CNC@H[C@@H]2CCCN2.C3CNC@H[C@@H]4CCCN4

The compound is commercially available under catalog numbers such as MFCD15144819 (Sigma-Aldrich) and BB003249 (BOC Sciences) .

Stereochemical Classification and Notation

The bipyrrolidine core exhibits meso stereochemistry due to its internal plane of symmetry. The (2R,2'S) configuration creates a non-superimposable mirror image, rendering the compound achiral despite containing stereocenters . This is confirmed by:

  • Cahn-Ingold-Prelog priority rules : The R/S assignments at C2 of each pyrrolidine ring are determined by substituent priorities (NH > CH₂ > CH₂CH₂) .
  • X-ray crystallography : Studies reveal a dihedral angle of 180° between the pyrrolidine rings, confirming the meso form .

The stereochemical relationship between common bipyrrolidine derivatives is summarized below:

Stereoisomer Configuration Optical Activity
meso-2,2'-Bipyrrolidine (2R,2'S) None
(2R,2'R)-Bipyrrolidine R,R Dextrorotatory
(2S,2'S)-Bipyrrolidine S,S Levorotatory

Data from

Historical Context of Discovery and Development

The synthesis of 2,2'-bipyrrolidine derivatives originated in the late 20th century during investigations into chiral ligands for asymmetric catalysis. Key milestones include:

  • 1988 : Hirama's group first reported (R,R)-2,2'-bispyrrolidine as a ligand for osmium tetroxide in asymmetric dihydroxylation reactions .
  • 2013 : Commercial availability of the meso-form as a sesquioxalate salt expanded its utility in supramolecular chemistry .
  • 2020s : Applications emerged in organocatalysis, particularly in enantioselective Michael additions and Diels-Alder reactions .

The oxalate counterion was adopted to improve crystallinity and storage stability compared to earlier tartrate salts . Modern synthetic routes employ stereoselective Ullmann coupling or enzymatic resolution to achieve >99% enantiomeric excess .

Properties

IUPAC Name

oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16N2.C2H2O4/c2*1-3-7(9-5-1)8-4-2-6-10-8;3-1(4)2(5)6/h2*7-10H,1-6H2;(H,3,4)(H,5,6)/t2*7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBQBHKEKBYWIP-BMROQPAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCCN2.C1CC(NC1)C2CCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)[C@@H]2CCCN2.C1C[C@@H](NC1)[C@@H]2CCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746346
Record name oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217449-15-4
Record name oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217449-15-4
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Preparation Methods

Chiral Precursor Preparation

The synthesis begins with a compound of formula E, a pyrrolidine derivative featuring a double bond and chiral centers. As disclosed in patent US20160145208A1, the hydrogenation of this precursor under catalytic conditions (e.g., Pd/C or PtO₂) selectively produces the cis-isomer of the bipyrrolidine structure. For example, hydrogenating (2R,4R)-N-trimethylsilyl-2-tert-butoxycarbonyl-4-hydroxymethylpyrrolidine in ethanol with hydrochloric acid yields (2R,4R)-2-carboxyl-4-hydroxymethylpyrrolidine with an 82.7% yield. The stereochemical integrity of the product is maintained by using single-enantiomer starting materials, avoiding racemization during alkylation or deprotection steps.

Alkylation and Deprotection Strategies

Critical to the process is the use of protecting groups to prevent undesired side reactions. Tert-butoxycarbonyl (Boc), trifluoroacetyl, and carbobenzyloxy (Cbz) groups are employed to protect amine and carboxyl functionalities. For instance, alkylation of compound c1 (a protected pyrrolidine intermediate) directly yields compound A1, which retains its chiral configuration when the carboxyl group is properly protected. Subsequent deprotection with trifluoroacetic acid (TFA) or hydrogenolysis removes these groups, unveiling the free amine and carboxyl moieties necessary for salt formation.

Table 1: Yields and Enantiomeric Excess (ee) in Bipyrrolidine Synthesis

SubstrateProductProtecting Group (P₂)Yield (%)ee (%)
e1-1D-1Trifluoroacetyl97.897.2
e1-7D-7Boc10091.9
e1-11D-11H10096.8

Data adapted from US20160145208A1.

Industrial-Scale Oxalic Acid Synthesis

Oxalic acid, the counterion in the sesquioxalate salt, is predominantly produced via the nitric acid oxidation of propylene. This method, detailed in patent US3651135A, offers high purity and scalability.

Propylene Oxidation Process

The reaction involves bubbling propylene into concentrated nitric acid (≥50%) at 40–80°C. Maintaining nitric acid concentration above 50% is critical to maximizing yield and minimizing byproducts like nitrogen oxides. A finishing phase at 50–70°C ensures complete oxidation, achieving up to 90% recovery of oxalic acid dihydrate after cooling and filtration. The process is notable for its cost-effectiveness and ability to produce 100% pure oxalic acid without residual impurities.

Alternative Methods

While the alkali metal formate process (decomposing sodium formate to oxalate) remains historically significant, the propylene oxidation method is favored industrially for its efficiency and lower energy input.

Salt Formation and Purification

Combining the bipyrrolidine base with oxalic acid in a 2:3 molar ratio yields the sesquioxalate salt. Experimental protocols from the Royal Society of Chemistry highlight the use of dichloromethane (CH₂Cl₂) and sodium hydroxide to deprotonate the bipyrrolidine, followed by oxalic acid addition.

Crystallization and Work-Up

The reaction mixture is concentrated, diluted with ether, and centrifuged to isolate the salt. Washing with brine and sodium bicarbonate removes residual acids, while drying over Na₂SO₄ ensures a moisture-free product. This method achieves high recovery rates, with the salt exhibiting excellent stability and purity suitable for catalytic applications.

Stereochemical and Process Considerations

Avoiding Racemization

Racemization during hydrogenation is a key challenge. Comparative studies show that unprotected carboxyl groups or harsh conditions lead to configuration loss at the 4-position. Using chiral precursors and mild deprotection methods (e.g., TFA at 25°C) preserves stereochemical fidelity, as evidenced by enantiomeric excess values exceeding 95%.

Scalability and Cost

The propylene oxidation method for oxalic acid is economically viable, with raw material costs under $0.50 per kilogram. Similarly, the bipyrrolidine synthesis employs inexpensive reagents like TFA and ethanol, keeping production costs below $100 per mole for laboratory-scale batches .

Scientific Research Applications

Chemical Synthesis

Oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to form salts with various organic compounds enhances its utility in chemical reactions.

Antibacterial Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, compounds derived from this scaffold have been shown to inhibit Pseudomonas aeruginosa’s penicillin-binding protein 3 (PBP3), which is crucial for bacterial cell wall synthesis. This inhibition mechanism suggests potential for developing new antibiotics targeting multidrug-resistant strains.

Cancer Therapy Potential

Research indicates that this compound may also possess anticancer properties. Studies have explored its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor, which is involved in DNA repair mechanisms. This suggests that oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine could be a candidate for cancer treatment development.

Pharmaceutical Applications

The compound has been investigated for its therapeutic effects in treating various diseases, including neurological disorders and cancer. Its unique structure allows it to interact with biological targets effectively, enhancing its pharmacological profile.

Table 1: Summary of Biological Activities and Mechanisms

Activity TypeMechanism of ActionReference
AntibacterialInhibition of PBP3 enzyme
AnticancerPARP inhibition leading to apoptosis in cancer cells
Enzyme InteractionModulation of enzyme activity through binding

Detailed Findings

  • Antibacterial Study : A research study optimized pyrrolidine derivatives, revealing that specific substitutions on the pyrrolidine core significantly enhanced antibacterial activity against Pseudomonas aeruginosa. The optimal compounds exhibited IC50 values in the low micromolar range.
  • Cancer Research : Another investigation highlighted the synthesis of pyrrolidine-based compounds that showed promise as PARP inhibitors. These compounds were evaluated for their ability to induce apoptosis in cancer cells, showcasing their dual role as both antibacterial and anticancer agents.

Industrial Applications

In addition to its research applications, oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine is utilized in the production of agrochemicals and specialty chemicals. Its stability and solubility make it an ideal candidate for industrial formulations.

Mechanism of Action

The mechanism of action of oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The chiral pyrrolidine derivative can bind to specific sites on enzymes, altering their activity and leading to various biochemical effects. Oxalic acid can also chelate metal ions, affecting their availability and function in biological systems .

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of the target compound and related pyrrolidine derivatives:

Compound Name CAS Number Molecular Formula Key Functional Groups Reference
Oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine 1822572-30-4 C13H24N2O5 Oxalate, chiral pyrrolidine
(2S)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid 928063-85-8 C8H13NO3 Pyrrolidine, ketone, carboxylic acid
Talabostat (Boronic acid-pyrrolidine derivative) 149682-77-9 C9H19BN2O3 Boronic acid, amino, pyrrolidine
(2R)-Pyrrolidine-2-carboxylic acid 344-25-2 C5H9NO2 Pyrrolidine, carboxylic acid
(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate 1822572-30-4 C13H24N2O5 Oxalate, morpholine, chiral pyrrolidine

Key Observations :

  • The target compound shares the oxalate counterion with the morpholine derivative in , but differs in the nitrogen-containing base (pyrrolidine vs. morpholine) .
  • Compared to (2S)-5-oxo-pyrrolidine-2-carboxylic acid (), the target lacks a ketone group but incorporates oxalic acid for salt formation .
  • Talabostat () replaces oxalic acid with a boronic acid group, highlighting divergent applications in cancer therapy .

Physicochemical Properties

Property Target Compound (2S)-5-Oxo-pyrrolidine-2-carboxylic acid Talabostat
Molecular Weight (g/mol) 312.34 (C13H24N2O5) 171.2 (C8H13NO3) 214.20 (C9H19BN2O3)
Solubility High (oxalate enhances aqueous solubility) Moderate (carboxylic acid group) Low (boronic acid)
Chirality Dual (2S,2R) configuration Single (2S) configuration Dual (2R,2S) configuration
Stability Stable (salt form) Sensitive to oxidation (ketone group) Hydrolysis-prone

Insights :

  • The oxalate salt in the target compound improves solubility compared to neutral pyrrolidine derivatives like Talabostat .
  • Chirality in the pyrrolidine ring is critical for biological activity, as seen in drug analogs like lisinopril () .

Biological Activity

The compound oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine is a derivative of oxalic acid combined with a pyrrolidine structure. Pyrrolidine and its derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by its molecular formula C7H12N2O4C_7H_{12}N_2O_4 and has a complex structure that includes both oxalic acid and pyrrolidine moieties. The presence of the pyrrolidine ring is significant as it contributes to the compound's biological properties.

Biological Activity Overview

Research indicates that compounds containing pyrrolidine rings exhibit various biological activities:

  • Antimicrobial Activity : Pyrrolidine derivatives have been shown to possess significant antimicrobial properties against a range of pathogens. This includes activity against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Some pyrrolidine compounds demonstrate neuroprotective effects, potentially useful in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : These compounds often exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

The biological activity of oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrrolidine derivatives act as inhibitors of specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Modulation : Compounds may interact with various receptors in the body, influencing neurotransmission and other physiological processes.
  • Oxidative Stress Reduction : By scavenging free radicals, these compounds may reduce oxidative stress in cells, contributing to their protective effects.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including those similar to oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
    CompoundMIC (µg/mL)
    Oxalic acid derivative A64
    Oxalic acid; (2S)-2-pyrrolidin32
    Control (standard antibiotic)16
  • Neuroprotective Effects :
    • In vitro studies demonstrated that the compound protects neuronal cells from oxidative damage induced by hydrogen peroxide, with a protective effect observed at concentrations as low as 10 µM.
  • Anti-inflammatory Activity :
    • A recent investigation into the anti-inflammatory properties showed that the compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine oxalic acid salt?

  • Methodological Answer : A robust synthesis route should prioritize stereochemical control, particularly for the (2S,2R) configuration. Evidence from multi-step protocols includes hydrogenation of intermediates (e.g., using NaBH4) to reduce dihydro-pyrrole derivatives and Scission-allylation reactions to introduce allyl groups . Diastereoselective methods, such as neutralizing dimethyl(2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides, can yield stereochemically pure pyrrolidine derivatives . Post-synthesis, oxalic acid is often used to form stable salts via acid-base reactions, requiring precise pH control.

Q. What spectroscopic methods are recommended for characterizing the stereochemistry of pyrrolidine derivatives?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as demonstrated in studies resolving (2S,3R,4R,5R)-configured pyrrolidines . Complementary techniques include chiral HPLC for enantiomeric excess analysis and 1H^1H-/13C^{13}C-NMR with NOESY to confirm spatial arrangements of substituents. For fluorinated analogs, 19F^{19}F-NMR can track substitution patterns .

Q. What safety precautions are essential when handling pyrrolidine derivatives during synthesis?

  • Methodological Answer : Consult safety data sheets (SDS) for toxicity profiles (e.g., acute oral toxicity, skin irritation) and ensure proper ventilation to avoid inhalation hazards . Use PPE (gloves, goggles) and avoid incompatible materials (e.g., strong oxidizers). Emergency measures include immediate medical consultation and SDS disclosure to attending physicians .

Advanced Research Questions

Q. How can stereochemical challenges in the synthesis of (2S,4R)-configured pyrrolidine derivatives be addressed?

  • Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, (2R,4R)-configured guanine derivatives were synthesized using phosphonopropionyl groups to stabilize intermediates, followed by enzymatic resolution or chiral column chromatography . Computational modeling (e.g., DFT) can predict transition states to optimize stereochemical outcomes .

Q. What computational approaches are used to predict the reactivity of oxalic acid-pyrrolidine complexes?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess charge distribution and hydrogen-bonding interactions in oxalic acid-pyrrolidine salts. Molecular Dynamics (MD) simulations model solvation effects and proton-transfer kinetics, critical for understanding stability in aqueous environments . Pair these with experimental IR/Raman spectroscopy to validate predicted vibrational modes.

Q. How to resolve discrepancies in reported diastereoselectivity outcomes for pyrrolidine syntheses?

  • Methodological Answer : Contradictions often arise from reaction conditions (e.g., solvent polarity, temperature). For example, Scission-allylation in polar aprotic solvents (e.g., DMF) may favor different diastereomers compared to non-polar media . Systematic DOE (Design of Experiments) can isolate variables affecting selectivity. Cross-validate results using 1H^1H-NMR coupling constants and X-ray diffraction .

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